Balanced Dual Affinity Profile of Bcl-2/Mcl-1-IN-2 (Compound 2) Compared to Analogs
Bcl-2/Mcl-1-IN-2 (Compound 2) demonstrates a defined dual inhibition profile with Ki values of 0.88 μM for Mcl-1 and 4.70 μM for Bcl-2 [1]. This profile is distinct from its close analog Bcl-2/Mcl-1-IN-4 (compound 20), which shows more balanced, sub-micromolar Ki values of 0.51 μM (Mcl-1) and 0.49 μM (Bcl-2), indicating a higher overall affinity [2]. In contrast, the earlier dual inhibitor Nap-1 (MCL-1/BCL-2-IN-2) exhibits IC50 values of 4.45 μM (Mcl-1) and 3.18 μM (Bcl-2) , placing Bcl-2/Mcl-1-IN-2's Ki-based affinity in an intermediate range for Bcl-2 and a comparatively higher affinity for Mcl-1.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Mcl-1 Ki = 0.88 μM; Bcl-2 Ki = 4.70 μM |
| Comparator Or Baseline | Comparator 1: Bcl-2/Mcl-1-IN-4 (compound 20) (Mcl-1 Ki = 0.51 μM; Bcl-2 Ki = 0.49 μM); Comparator 2: Nap-1 (MCL-1/BCL-2-IN-2) (Mcl-1 IC50 = 4.45 μM; Bcl-2 IC50 = 3.18 μM) |
| Quantified Difference | Bcl-2/Mcl-1-IN-2 has ~5.3-fold higher Ki for Bcl-2 vs. Bcl-2/Mcl-1-IN-4 (4.70 μM vs. 0.49 μM) and ~1.7-fold higher Ki for Mcl-1 (0.88 μM vs. 0.51 μM). |
| Conditions | Fluorescence polarization binding assay |
Why This Matters
The distinct affinity profile allows researchers to select a tool compound with a specific balance of Bcl-2 and Mcl-1 inhibition, which is critical for designing experiments to dissect the relative contribution of each protein to cell survival or to investigate potential therapeutic windows.
- [1] Wang, Z., He, N., Guo, Z., Niu, C., Song, T., Guo, Y., Cao, K., Wang, A., Zhu, J., Zhang, X., & Zhang, Z. (2019). Proteolysis Targeting Chimeras for the Selective Degradation of Mcl-1/Bcl-2 Derived from Nonselective Target Binding Ligands. Journal of Medicinal Chemistry, 62(17), 8152-8163. View Source
- [2] TargetMol. (n.d.). Bcl-2/Mcl-1-IN-4 (T89042) Product Datasheet. View Source
